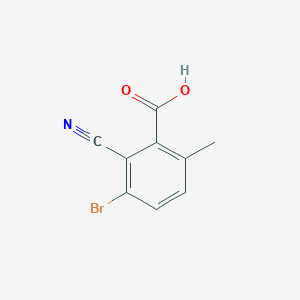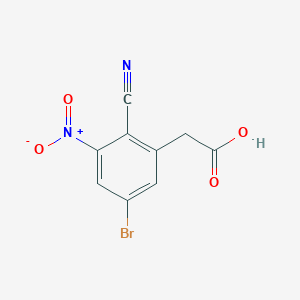
Ethyl 3-bromo-6-cyano-2-nitrobenzoate
Overview
Description
Ethyl 3-bromo-6-cyano-2-nitrobenzoate, also known as ethyl 3-bromo-2-nitrobenzoate, is an organic compound used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is a colorless solid that is soluble in organic solvents. The compound has been extensively studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
Ethyl 3-bromo-6-cyano-2-nitrobenzoate has been extensively studied for its potential applications in various fields of science. In medicine, it has been used as an intermediate in the synthesis of drugs and pharmaceuticals. It has also been studied as a potential antifungal agent. In agriculture, it has been used in the synthesis of agrochemicals and pesticides. In biotechnology, it has been used as an intermediate in the synthesis of biocatalysts and enzymes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-cyano-2-nitrobenzoate 3-bromo-6-cyano-2-nitrobenzoate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed that the compound may act as an antioxidant, which could be beneficial in the prevention of certain diseases and conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 3-bromo-6-cyano-2-nitrobenzoate are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as having antioxidant effects. It has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, it has been shown to have a variety of other effects, such as reducing blood pressure and cholesterol levels.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 3-bromo-6-cyano-2-nitrobenzoate 3-bromo-6-cyano-2-nitrobenzoate in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a relatively stable compound that is not easily degraded by light or air. However, the compound has some limitations. It is toxic and may cause skin irritation if it comes into contact with the skin. Additionally, it has a low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
There is still much to be learned about the potential applications of Ethyl 3-bromo-6-cyano-2-nitrobenzoate 3-bromo-6-cyano-2-nitrobenzoate. Potential future directions include further research into its mechanism of action, as well as its potential uses in the fields of medicine, agriculture, and biotechnology. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further research into its solubility and stability could lead to improved methods of synthesis and use in laboratory experiments.
properties
IUPAC Name |
ethyl 3-bromo-6-cyano-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-6(5-12)3-4-7(11)9(8)13(15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXGWBYGQCXBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















